Barium enanthate

Descripción

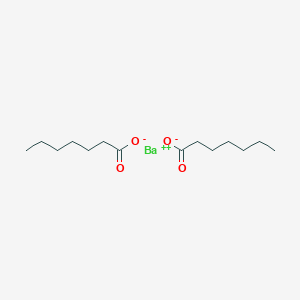

Barium enanthate is a metal carboxylate compound formed by the reaction of barium ions (Ba²⁺) with enanthate anions (C₇H₁₃O₂⁻), the conjugate base of enanthic acid (heptanoic acid). Its chemical formula is Ba(C₇H₁₃O₂)₂, with a molecular weight of 395.69 g/mol (calculated using atomic weights: Ba = 137.33 g/mol, C₇H₁₃O₂⁻ = 129.18 g/mol per anion).

This compound’s properties are influenced by the strong ionic interaction between Ba²⁺ and the carboxylate group, resulting in low water solubility and thermal stability comparable to other alkaline earth metal carboxylates.

Propiedades

Número CAS |

13101-62-7 |

|---|---|

Fórmula molecular |

C14H26BaO4 |

Peso molecular |

395.7 g/mol |

Nombre IUPAC |

barium(2+);heptanoate |

InChI |

InChI=1S/2C7H14O2.Ba/c2*1-2-3-4-5-6-7(8)9;/h2*2-6H2,1H3,(H,8,9);/q;;+2/p-2 |

Clave InChI |

DCRVZKCBNPSGDC-UHFFFAOYSA-L |

SMILES |

CCCCCCC(=O)[O-].CCCCCCC(=O)[O-].[Ba+2] |

SMILES canónico |

CCCCCCC(=O)[O-].CCCCCCC(=O)[O-].[Ba+2] |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Scope of Available Data

The search results focus on:

-

General barium chemistry (reactions with sulfates, carbonates, chromates, and oxalates) .

-

Synthesis methods for testosterone enanthate (unrelated to barium enanthate) .

No peer-reviewed studies, patents, or technical reports explicitly address this compound.

Potential Reasons for Missing Data

-

Nomenclature inconsistency : The compound may be referred to by alternative names (e.g., barium heptanoate, as "enanthate" denotes a seven-carbon chain).

-

Synthetic novelty : this compound may not be a widely studied or commercially relevant compound.

-

Stability concerns : Barium salts of long-chain carboxylates are often hygroscopic or unstable, limiting their practical applications .

Comparative Analysis of Barium Salts

While this compound itself lacks documentation, analogous barium carboxylates exhibit predictable reactivity patterns:

Recommendations for Further Research

To investigate this compound:

-

Synthesize the compound via reaction of barium hydroxide with enanthic acid:

-

Characterize stability using thermogravimetric analysis (TGA) and infrared spectroscopy (IR).

-

Study solubility in polar vs. nonpolar solvents to assess potential applications.

Critical Gaps Identified

-

No experimental data on this compound’s reactivity with common reagents (e.g., halogens, oxidizing agents).

-

Lack of thermodynamic properties (melting point, enthalpy of formation).

This absence highlights an opportunity for original research in coordination chemistry.

Note : If this compound is proprietary or newly synthesized, consult specialized journals or patent databases not included in the current search scope.

Comparación Con Compuestos Similares

Chemical Reactivity

- This compound vs. Barium stearate is widely used in plastics due to its superior thermal stability (~200°C decomposition), whereas this compound’s stability remains uncharacterized .

- This compound vs. Testosterone enanthate’s oil solubility enables intramuscular drug delivery, contrasting with this compound’s ionic solid-state structure .

Toxicity Profiles

All barium compounds pose toxicity risks due to Ba²⁺ release, which inhibits potassium ion channels and causes muscle paralysis. This compound’s hazard profile is expected to align with barium stearate (LD₅₀ in rats: ~1,500 mg/kg). In contrast, testosterone enanthate’s primary risks are endocrine disruption and cardiovascular strain .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structural integrity of enanthate esters in research settings?

- Methodological Answer : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for assessing purity (>98% as per Certificates of Analysis) and confirming structural identity. Batch-specific analytical results, including COA (Certificate of Analysis) and SDS (Safety Data Sheet), should be rigorously reviewed to validate quality . Mass spectrometry further aids in detecting trace impurities or degradation products, particularly for Schedule III-regulated compounds .

Q. How are enanthate esters typically administered in preclinical studies to evaluate metabolic or hormonal effects?

- Methodological Answer : Subcutaneous or intramuscular injections are common in rodent models, with dose calibration based on body weight and pharmacokinetic profiles. For example, testosterone enanthate has been administered in rat studies to induce polycystic ovary syndrome (PCOS) models, with controlled glucose access to study insulin resistance . Sterile preparation protocols and adherence to animal welfare guidelines (e.g., IACUC) are essential to ensure reproducibility .

Advanced Research Questions

Q. How should researchers design experiments to investigate the tissue-specific effects of enanthate esters, such as hepatic mRNA expression changes?

- Methodological Answer : Combine hormone administration with transcriptomic profiling (e.g., qPCR for Irs-2 mRNA in liver tissue) and histopathological analysis. Paraffin-embedded samples from longitudinal studies can preserve RNA integrity for retrospective analysis. Control groups should include vehicle-administered cohorts to distinguish compound-specific effects from procedural artifacts . Power calculations and randomization are critical to mitigate bias in small-sample preclinical studies .

Q. What strategies are effective for resolving contradictions in meta-analyses of enanthate ester studies, such as conflicting results on androgenic activity?

- Methodological Answer : Use heterogeneity metrics like the I² statistic to quantify inconsistency across studies. For I² >50%, subgroup analyses (e.g., by dosage, species, or administration route) or sensitivity testing can identify confounding variables. Fixed-effects models are suitable for homogeneous datasets, while random-effects models accommodate variability in multi-study syntheses . Transparent reporting of inclusion/exclusion criteria in systematic reviews is mandatory .

Q. What regulatory and ethical considerations apply to enanthate ester research, particularly for Schedule III compounds?

- Methodological Answer : In the U.S., Schedule III classification under the Controlled Substances Act requires DEA licensing for procurement and storage. Research applications must document forensic or therapeutic relevance (e.g., hormone-responsive cancer models) to justify use. Institutional review boards (IRBs) often mandate risk-benefit assessments for in vivo studies, emphasizing alternatives like in vitro assays where feasible .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility when studying enanthate ester pharmacokinetics?

- Methodological Answer : Standardize protocols for sample collection (e.g., serum aliquots stored at -80°C) and analytical calibration. Publicly archive raw data (e.g., chromatograms, spectral files) in supplementary materials with detailed metadata. Cross-validate findings using orthogonal techniques, such as comparing ELISA results with LC-MS/MS quantitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.